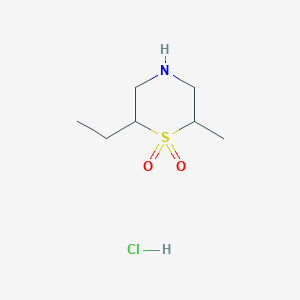
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of these reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of reaction intermediates and the facilitation of product formation .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cellular context. In cancer cells, for example, this compound has been shown to induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Additionally, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by forming covalent bonds with their active sites. This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer, where it continues to induce apoptosis and disrupt metabolic pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications. These findings underscore the need for careful dosage studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as kinases and phosphatases, affecting metabolic flux and the levels of various metabolites. These interactions can lead to changes in cellular energy production, redox balance, and biosynthetic processes, which are critical for understanding its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the mitochondria and the nucleus, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the mitochondria, where it disrupts mitochondrial function and induces apoptosis. It can also localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression. These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYTPKYYKQXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


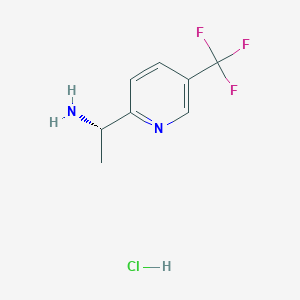
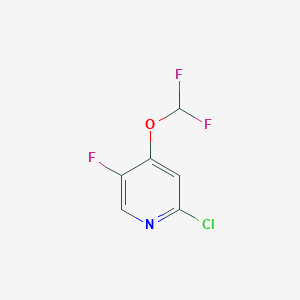
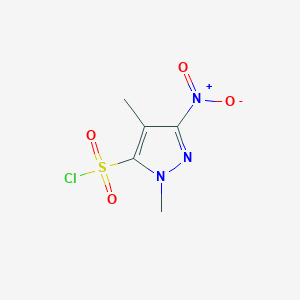
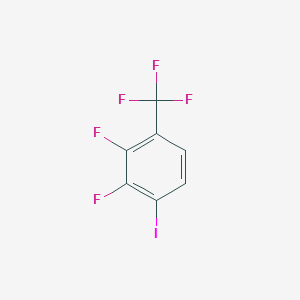


![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1435633.png)
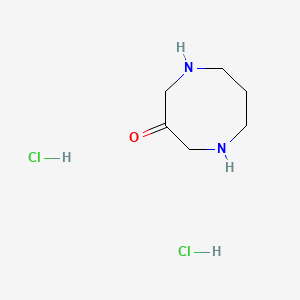
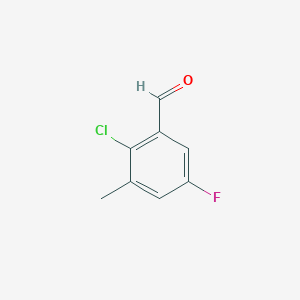

![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
